molecular formula C19H13FN2S B3838447 3-(3-fluorophenyl)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylonitrile

3-(3-fluorophenyl)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylonitrile

Cat. No. B3838447
M. Wt: 320.4 g/mol
InChI Key: HNMSGRZERSVRFL-SXGWCWSVSA-N
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Description

3-(3-fluorophenyl)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has a unique chemical structure and exhibits interesting properties that make it a promising candidate for further investigation.

Mechanism of Action

The mechanism of action of 3-(3-fluorophenyl)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylonitrile is not fully understood. However, it is believed to act through the inhibition of certain enzymes and receptors in the body, leading to the modulation of various physiological processes.
Biochemical and Physiological Effects:
Studies have shown that 3-(3-fluorophenyl)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylonitrile exhibits various biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-cancer, and anti-oxidant properties. It has also been shown to modulate neurotransmitter levels in the brain, leading to potential applications in the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 3-(3-fluorophenyl)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylonitrile in lab experiments is its unique chemical structure and properties. It can be easily synthesized and modified to obtain new compounds with desired properties. However, one of the limitations is the lack of information on its toxicity and potential side effects, which needs to be further investigated.

Future Directions

There are several future directions for the investigation of 3-(3-fluorophenyl)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylonitrile. One of the areas of interest is the development of new compounds based on its chemical structure for potential applications in medicine and materials science. Another area of interest is the investigation of its toxicity and potential side effects, which will help in the safe use of this compound in various applications. Additionally, further studies are needed to fully understand its mechanism of action and potential applications in the treatment of various diseases.

Scientific Research Applications

3-(3-fluorophenyl)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylonitrile has been studied extensively for its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, this compound has shown promising results in the treatment of various diseases such as cancer, Alzheimer's, and Parkinson's. In materials science, it has been used as a building block for the synthesis of new materials with unique properties. In organic synthesis, it has been used as a key intermediate for the synthesis of various compounds.

properties

IUPAC Name

(Z)-3-(3-fluorophenyl)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13FN2S/c1-13-5-7-15(8-6-13)18-12-23-19(22-18)16(11-21)9-14-3-2-4-17(20)10-14/h2-10,12H,1H3/b16-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNMSGRZERSVRFL-SXGWCWSVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=CC(=CC=C3)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)/C(=C\C3=CC(=CC=C3)F)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13FN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-3-(3-fluorophenyl)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(3-fluorophenyl)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylonitrile
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3-(3-fluorophenyl)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylonitrile
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3-(3-fluorophenyl)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylonitrile
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3-(3-fluorophenyl)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylonitrile
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3-(3-fluorophenyl)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylonitrile
Reactant of Route 6
3-(3-fluorophenyl)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylonitrile

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